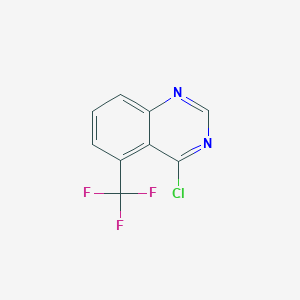
4-Chloro-5-(trifluoromethyl)quinazoline
Übersicht
Beschreibung
4-Chloro-5-(trifluoromethyl)quinazoline is a quinazoline derivative . Quinazoline is a double-ring heterocyclic system with two nitrogen heteroatoms in the six-membered aromatic ring fused to the benzene ring .
Synthesis Analysis
Quinazoline derivatives have drawn more and more attention in the synthesis and bioactivities research . The synthetic methods were divided into five main classifications, including Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction and Phase-transfer catalysis reaction .Molecular Structure Analysis
The molecular formula of 4-Chloro-5-(trifluoromethyl)quinazoline is C9H4ClF3N2 . The molecular weight is 232.59 .Chemical Reactions Analysis
Quinazoline derivatives have been synthesized by installing various active groups to the quinazoline moiety using developing synthetic methods . The reactivity of the 2-methyl group, reactivity of the 3-amino group, electrophilic substitution, oxidation, reduction, reaction of 4 (3H)-quinazolinones with metal ions, Mannich reaction, cycloaddition reaction as well as other reagents were discussed .Physical And Chemical Properties Analysis
The physical form of 4-Chloro-5-(trifluoromethyl)quinazoline is solid . It has a boiling point of 218.5±40.0C at 760 mmHg .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
Quinazoline derivatives exhibit significant biological activities, making them valuable in medicinal chemistry. For instance, the synthesis of novel quinazoline compounds has been aimed at exploring their cytotoxic effects on various cancer cell lines. One study demonstrated the cytotoxicity and DNA damage potential of a quinazoline derivative on the human cancer cell line HeLa, showcasing its potential as an anticancer drug (Ovádeková et al., 2005). Similarly, another study focused on synthesizing and evaluating the cytotoxic activities of quinazolinone-1, 3, 4-oxadiazole derivatives, which showed remarkable activity against the HeLa cell line, indicating the importance of substituent variation on the quinazoline ring for enhancing cytotoxic activity (Hassanzadeh et al., 2019).
Chemical Synthesis and Characterization
The chemical synthesis of quinazoline derivatives is pivotal for accessing compounds with improved biological activity. For example, the synthesis of 7-Morpholino-2-[4-(Trifluoromethyl)Phenyl]Quinazolin-4(3H)-One demonstrated a methodological approach to obtaining quinazoline derivatives, emphasizing the versatility of these compounds in organic synthesis (Xu Li-feng, 2011).
Antimicrobial and Pharmacological Applications
Quinazoline derivatives have been explored for their antimicrobial, analgesic, and anti-inflammatory properties. A study highlighted the design, synthesis, and preliminary pharmacological screening of novel quinazoline derivatives, which showed significant antimicrobial, analgesic, and anti-inflammatory activity (Dash et al., 2017). This research underscores the potential of quinazoline derivatives in developing new therapeutic agents.
Wirkmechanismus
Target of Action
4-Chloro-5-(trifluoromethyl)quinazoline is a derivative of quinazoline, a heterocyclic compound . Quinazoline derivatives have been found to exhibit a broad range of medicinal activities, including antifungal, antiviral, antidiabetic, anticancer, anti-inflammatory, antibacterial, and antioxidant activities . .
Mode of Action
Quinazoline derivatives are known to interact with their targets in a variety of ways, leading to a broad range of biological activities .
Biochemical Pathways
Given the broad range of biological activities exhibited by quinazoline derivatives, it can be inferred that multiple pathways may be affected .
Pharmacokinetics
It is known to have high gastrointestinal absorption and is permeable to the blood-brain barrier . It is also known to inhibit CYP1A2, an enzyme involved in drug metabolism .
Result of Action
Given the broad range of biological activities exhibited by quinazoline derivatives, it can be inferred that the compound may have multiple effects at the molecular and cellular levels .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-chloro-5-(trifluoromethyl)quinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4ClF3N2/c10-8-7-5(9(11,12)13)2-1-3-6(7)14-4-15-8/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUEYSWZUHIYBDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)N=CN=C2Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4ClF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-5-(trifluoromethyl)quinazoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




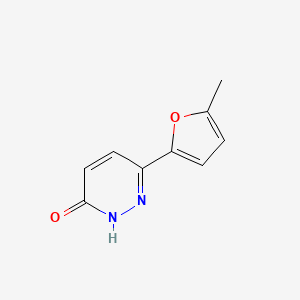
![1-[(5-Methylthiophen-2-yl)methyl]piperidin-4-amine](/img/structure/B1460941.png)
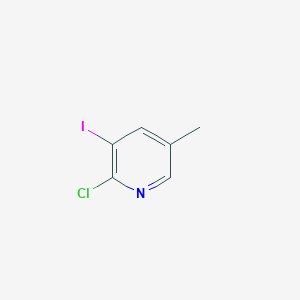
![5-[2-(Methylsulfonyl)phenyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1460944.png)
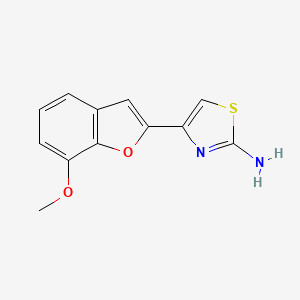
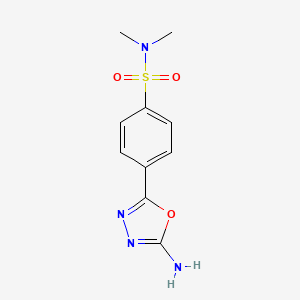
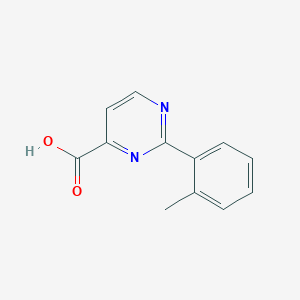


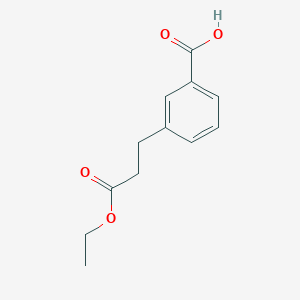
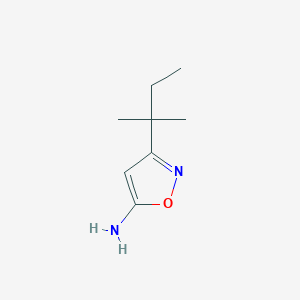

amine](/img/structure/B1460960.png)